(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride
Description
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is a chiral benzothiazepinone derivative characterized by a seven-membered heterocyclic ring containing sulfur (thiazepine) and a fused benzene ring. Key structural features include:
- Stereochemistry: The (R)-configuration at position 3, which may influence biological activity and receptor binding.
- Substituents: A methyl group at position 5 and an amino group at position 3.
- Physicochemical Properties: Hydrochloride salt formulation enhances solubility and stability.
This compound is of interest in medicinal chemistry due to the benzothiazepine scaffold’s prevalence in bioactive molecules, particularly calcium channel modulators and central nervous system (CNS) agents .
Properties
Molecular Formula |
C10H13ClN2OS |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
(3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H12N2OS.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
DBANTYKXHCHXGU-FJXQXJEOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2SC[C@@H](C1=O)N.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2SCC(C1=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride typically involves the reaction of thiomaleic anhydride with triphenylphosphine to form a key intermediate. This intermediate undergoes further reactions with aldehydes and tert-butoxycarbonylamino-substituted thiols or alkyl halides under specific conditions to yield the desired thiazepinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Substitution Reactions
-
Bromination : Introduces bromine via electrophilic substitution using DMSO, iodobenzene, copper iodide, and potassium carbonate .
-
Nucleophilic substitution : Potential replacement of the amino group with other functional groups using alkyl halides.
Oxidative Lactamization
Ru-catalyzed oxidative amidation forms the lactam structure. For example, compound 6f (a thiazepinone) is synthesized using Ru catalysts and 4-picoline N-oxide as an oxidant .
Michael Addition
Imidazolium chloride catalyzes conjugate additions to form thiazepinones, enabling cyclization under high-temperature conditions .
Reagents and Reaction Conditions
Structural and Functional Implications
Scientific Research Applications
®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one Hydrochloride
Key Differences :
- Heteroatom Substitution : Replaces sulfur (thiazepine) with oxygen (oxazepine), altering electronic properties and lipophilicity.
- Molecular Formula : C10H13ClN2O2 vs. the thiazepine analog (C10H13ClN2OS).
- Bioactivity : Oxygen-containing analogs often exhibit reduced metabolic stability compared to sulfur-containing derivatives due to differences in oxidation susceptibility .
| Parameter | Thiazepine Derivative | Oxazepine Derivative |
|---|---|---|
| Heteroatom | S | O |
| LogP (Estimated) | ~1.8 | ~1.2 |
| Metabolic Stability | Moderate | Low |
5-(2-Dimethylamino-ethyl)-3-hydroxy-2-(4-methoxy-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Key Differences :
- Substituents: Features a dimethylamino-ethyl group at position 5 and a 4-methoxyphenyl group at position 2, enhancing CNS penetration and receptor affinity.
- Bioactivity: The dimethylamino-ethyl moiety is associated with calcium channel blocking activity, as seen in diltiazem analogs .
- Synthesis : Prepared via multi-step alkylation and cyclization, contrasting with the simpler substitution patterns of the target compound .
Diltiazem-Related Compounds (e.g., (2S,3S)-3-Hydroxy-2-(3-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one)
Key Differences :
- Stereochemistry : (2S,3S) configuration vs. the (R)-configuration of the target compound.
- Functional Groups: Acetylated hydroxy groups and methylamino-ethyl chains improve metabolic half-life and potency in cardiovascular applications.
| Parameter | Target Compound | Diltiazem Analog |
|---|---|---|
| Primary Application | Under investigation | Cardiovascular |
| Key Substituents | Amino, methyl | Methoxyphenyl, methylamino-ethyl |
| Synthetic Complexity | Moderate | High |
Biological Activity
(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C11H12ClN3OS
- Molecular Weight : 253.75 g/mol
- CAS Number : 10073-64-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Antidepressant Effects : The compound demonstrates significant inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant properties .
- Anxiolytic Properties : Studies indicate that this compound may modulate GABAergic activity, enhancing the inhibitory effects of GABA in the central nervous system, which is associated with reduced anxiety levels .
Biological Activity Data
Case Studies
-
Antidepressant Efficacy :
A study involving rodents demonstrated that administration of this compound led to a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The results were comparable to those observed with standard antidepressants such as fluoxetine . -
Anxiolytic Effects :
In another study, the compound was administered to mice subjected to elevated plus maze tests. The results showed a marked increase in the time spent in open arms, suggesting anxiolytic properties. This effect was linked to enhanced GABAergic transmission .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thioglycolic acid and appropriately substituted aminothiophene precursors. For example, heating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid in 1,4-dioxane under reflux with a catalytic amount of piperidine (0.5 mL) yields the thiazole core. Subsequent resolution of enantiomers may require chiral chromatography or asymmetric catalysis to isolate the (R)-isomer .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Core Formation | Thioglycolic acid, 1,4-dioxane, piperidine, reflux | 5 h | 60–75% |
| Enantiomer Separation | Chiral HPLC (e.g., Chiralpak AD-H column) | – | 85–90% ee |
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of dihydrobenzo[b]thiazepine protons (δ 1.69–2.57 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm). The stereochemistry is validated via NOE correlations .
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]⁺) with <2 ppm error .
- HPLC Purity : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm ensure ≥95% purity .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Cytotoxic activity is assessed against human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) using sulforhodamine B (SRB) assays. Cells are maintained in RPMI-1640 medium with 5% FBS and treated with compound concentrations ranging from 1 nM to 100 µM. Viability is measured after 72 hours, with CHS-828 as a reference antitumor agent .
- Example Data :
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. WI-38) |
|---|---|---|
| MCF-7 | 12.3 | 3.2 |
| HEPG-2 | 8.7 | 4.5 |
Advanced Research Questions
Q. How does stereochemistry at the 3-amino position influence biological activity?
- Methodological Answer : Enantiomeric pairs (R vs. S) are synthesized and tested for activity. For instance, (R)-isomers often show 2–3-fold higher potency in kinase inhibition assays due to better fit into chiral binding pockets. Comparative molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase) validates stereospecific interactions .
Q. How can researchers resolve discrepancies in reported cytotoxic activity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell passage numbers, FBS lot, and DMSO concentration (≤0.5%) to minimize variability .
- Meta-Analysis : Compare data using normalized metrics (e.g., log-fold change relative to reference compounds) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to confirm on-target effects if activity varies inexplicably .
Q. What strategies improve synthetic yield and enantiomeric purity of the hydrochloride salt?
- Methodological Answer :
- Optimized Workup : Acidify the reaction mixture with HCl (2 M) post-synthesis to precipitate the hydrochloride salt, increasing yield by 15–20% .
- Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline derivatives) to enhance enantiomeric excess (ee) to >95% .
- Process Analytics : In-line FTIR monitors reaction progress, reducing byproduct formation .
Contradictions in Evidence
- Synthetic Routes : uses piperidine-catalyzed reflux, while employs microwave-assisted reactions. The latter reduces reaction time (1–2 h vs. 5 h) but may require specialized equipment .
- Biological Activity : Variations in IC₅₀ values across cell lines (e.g., HEPG-2 vs. HA22T) highlight the need for standardized cytotoxicity protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
